(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

Description

BenchChem offers high-quality (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1,2-triphenylethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVWUZJOQHWMFB-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

Authored by: A Senior Application Scientist

Introduction

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral vicinal diol of significant interest in organic synthesis. Its stereodefined structure makes it a valuable chiral building block and auxiliary in asymmetric reactions. This guide provides a comprehensive overview of a robust and widely adopted method for its synthesis—the Sharpless Asymmetric Dihydroxylation—and details the essential analytical techniques for its thorough characterization. This document is intended for researchers and professionals in organic chemistry and drug development, offering both theoretical insights and practical, field-tested protocols.

Part 1: Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

The synthesis of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is most effectively achieved through the asymmetric dihydroxylation of the prochiral alkene, triphenylethylene. The Sharpless Asymmetric Dihydroxylation (SAD) reaction is the preeminent method for this transformation, offering high yields and excellent enantioselectivity.[1]

The Causality Behind the Method: Why Sharpless Dihydroxylation?

The SAD reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[1][2] This method is favored for several reasons:

-

High Enantioselectivity: The use of specific chiral cinchona alkaloid-derived ligands allows for precise control over the facial selectivity of the dihydroxylation, leading to high enantiomeric excess (e.e.).[1][3]

-

Catalytic Osmium Tetroxide: The reaction uses a co-oxidant to regenerate the OsO₄ catalyst in situ, drastically reducing the required amount of the highly toxic and expensive osmium tetroxide.[2][4]

-

Commercial Availability of Reagents: The reagents are commercially available as pre-mixed formulations known as AD-mix-α and AD-mix-β, which simplifies the experimental setup.[1][2][4] For the synthesis of the (R)-diol, AD-mix-β is the reagent of choice.[1]

Reaction Mechanism

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process.[2]

-

Formation of the Chiral Catalyst: The OsO₄ catalyst first coordinates with the chiral ligand, (DHQD)₂-PHAL, present in AD-mix-β, to form a chiral osmium-ligand complex.

-

Cycloaddition: This complex then undergoes a [3+2]-cycloaddition with the alkene (triphenylethylene) to form a cyclic osmate ester intermediate.[2][5] The chiral ligand directs the alkene to a specific face of the osmium, controlling the stereochemistry.

-

Hydrolysis: The osmate ester is hydrolyzed to release the desired diol, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol.

-

Reoxidation: The resulting reduced osmium(VI) species is re-oxidized to osmium(VIII) by a stoichiometric co-oxidant, typically potassium ferricyanide [K₃Fe(CN)₆], which is also present in the AD-mix.[2][4] This step regenerates the active catalyst, allowing the cycle to continue.

Sources

Physical and chemical properties of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

An In-depth Technical Guide to (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol: Properties, Synthesis, and Applications

Introduction

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral vicinal diol of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique stereochemistry and structural rigidity make it an invaluable asset as a chiral building block and auxiliary.[1] This guide provides a comprehensive overview of its core physical and chemical properties, established synthetic routes, analytical characterization methods, and key applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental utility of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol stems from its well-defined three-dimensional architecture. The molecule possesses a single stereocenter at the C2 position, which dictates its chiroptical properties and its efficacy in asymmetric transformations.

The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol.[2] Its structure features a central ethane core with two hydroxyl groups on adjacent carbons (a vicinal diol). The C1 carbon is substituted with two phenyl groups, while the C2 carbon is bonded to one phenyl group and one hydrogen atom, constituting the chiral center.

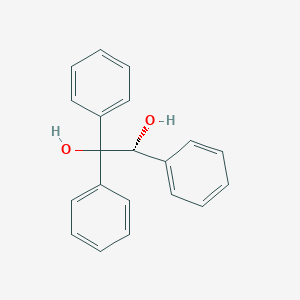

Figure 1: 2D representation of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol.

Physicochemical Properties

The physical and chemical properties of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈O₂ | [2][3] |

| Molecular Weight | 290.36 g/mol | [2][3] |

| CAS Number | 95061-46-4 | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Melting Point | 126 °C | [6] |

| Optical Rotation | +215.0 to +225.0 deg (c=1, EtOH) | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [5][7][8] |

| Boiling Point | 452.3±40.0 °C (Predicted) | [6] |

| Density | ~1.196 g/cm³ | [6] |

The high melting point is indicative of a stable, well-ordered crystal lattice. Its insolubility in water and good solubility in common organic solvents are characteristic of a poly-aromatic organic compound and dictate the choice of solvent systems for reactions and purifications.[5][7]

Synthesis and Manufacturing

A reliable and scalable synthesis is paramount for the practical application of any chiral reagent. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is readily prepared from a commercially available chiral precursor, (R)-Mandelic Acid.[4] This multi-step synthesis is a cornerstone for ensuring a high enantiomeric purity of the final product.

Synthetic Workflow

The process involves two primary transformations: an esterification of the carboxylic acid followed by a double addition of a Grignard reagent.

Figure 2: Synthetic workflow from (R)-Mandelic Acid.

Step-by-Step Laboratory Protocol

-

Esterification: (R)-Mandelic Acid is dissolved in methanol with a catalytic amount of sulfuric acid. The mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the crude methyl mandelate is purified.

-

Grignard Reaction: The purified methyl (R)-mandelate is dissolved in an anhydrous ether solvent (e.g., THF or Diethyl Ether) under an inert atmosphere (e.g., Nitrogen or Argon). The solution is cooled in an ice bath. Phenylmagnesium bromide (approximately 3.5 equivalents) is added dropwise, maintaining the temperature. The reaction is stirred until completion.

-

Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield pure (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol.

Causality Note: The use of a large excess of the Grignard reagent is crucial. The first equivalent deprotonates the hydroxyl group of the mandelate ester, the second adds to the carbonyl group to form a tetrahedral intermediate, and the third adds to the newly formed ketone after the elimination of methoxide, yielding the tertiary alcohol.

Chemical Reactivity and Applications

The utility of this diol is broad, spanning several areas of chemical synthesis.

-

Chiral Building Block: It serves as a foundational chiral molecule for the synthesis of more complex, optically active compounds, which is critical in drug development to ensure target specificity and reduce side effects.[1]

-

Asymmetric Catalysis: The diol can be used to form chiral ligands for metal catalysts. These catalysts are then employed to create specific enantiomers in a variety of chemical reactions, providing an efficient pathway to desired products.[1]

-

Derivatizing Agent: It is used to derivatize other molecules, such as in the stereoselective aldol addition to form chiral monoesters or in the formation of O-silyl orthoesters and cyclic phosphonates.[4]

-

Material Science: Its rigid, well-defined structure is being explored in the development of advanced polymers and coatings to improve material performance.[1]

Spectroscopic and Chromatographic Characterization

Confirming the identity, purity, and stereochemical integrity of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is essential.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The complex aromatic region and specific signals for the aliphatic and hydroxyl protons/carbons are characteristic. Spectral data is available in databases for comparison.[2]

-

Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the definitive method for determining enantiomeric purity (enantiomeric excess, e.e.).

Example HPLC Protocol for Purity Analysis

This protocol is a representative method for the chiral separation of triphenylethanediol enantiomers.

-

Column: A chiral column, such as one with a cellulose or amylose-based stationary phase (e.g., (S,S) ULMO), is used.[9]

-

Mobile Phase: A non-polar mobile phase, typically a mixture of heptane and isopropanol (e.g., 99:1 v/v), is effective.[9]

-

Flow Rate: A standard flow rate of 1.0 mL/min is applied.[9]

-

Detection: UV detection at a wavelength where the phenyl groups absorb strongly, such as 215 nm, is used.[9]

-

Analysis: The sample is dissolved in the mobile phase and injected. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Use in a well-ventilated area or with a local exhaust system. Avoid the formation of dust.[7][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[7][10] In dusty conditions, a dust respirator is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Storage: Keep the container tightly closed. Store in a cool, dark, and dry place.[10] Room temperature storage is generally acceptable.

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations.

While the compound is not classified as hazardous under OSHA 2024 standards, it may cause skin, eye, and respiratory irritation, and standard precautions for handling laboratory chemicals should be observed.[7]

Conclusion

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a highly valuable chiral reagent with a well-established profile of properties and applications. Its straightforward synthesis from readily available precursors, combined with its utility in asymmetric synthesis and materials science, makes it an indispensable tool for researchers and development professionals. A thorough understanding of its physicochemical properties, handling requirements, and analytical characterization is key to leveraging its full potential in the creation of novel, enantiomerically pure molecules.

References

-

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol - PubChem . National Center for Biotechnology Information. [Link]

-

1,1,2-triphenyl-1,2-ethanediol - Chemical Synthesis Database . Chemical Synthesis Database. [Link]

-

Safety Data Sheet: 1,1,2,2-Tetraphenyl-1,2-ethanediol - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG. [Link]

-

1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem . National Center for Biotechnology Information. [Link]

-

1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)- - NIST WebBook**. National Institute of Standards and Technology. [Link]

-

1,1,2-Triphenyl-1,2-Ethanediol - Regis Technologies . Regis Technologies. [Link]

-

Cas 6296-95-3,1,1,2-triphenylethane-1,2-diol | lookchem . LookChem. [Link]

-

Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - ResearchGate . ResearchGate. [Link]

-

1,1,2-Triphenylethanol | C20H18O | CID 245013 - PubChem . National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (R)-(+)-1,1,2-TRIPHENYL-1,2-ETHANEDIOL | 95061-46-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. lookchem.com [lookchem.com]

- 9. 1,1,2-Triphenyl-1,2-Ethanediol - Regis Technologies [registech.com]

- 10. tcichemicals.com [tcichemicals.com]

Foreword: Unveiling the Potential of a C2-Symmetric Chiral Diol

An In-depth Technical Guide to (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, with its distinct C2-symmetric chiral architecture, represents a compelling yet underexplored molecule in the landscape of asymmetric synthesis. While the broader class of chiral 1,2-diols has been extensively utilized as powerful ligands and auxiliaries in stereoselective transformations, this particular triphenyl-substituted diol remains a subject of untapped potential. This guide aims to provide a comprehensive technical overview of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, from its synthesis and characterization to its prospective applications in asymmetric catalysis. As a Senior Application Scientist, the narrative that follows is grounded in established chemical principles, providing both a solid foundation for understanding this molecule and a roadmap for future research endeavors.

Synthesis of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol: A Practical Approach via Asymmetric Dihydroxylation

The enantioselective synthesis of vicinal diols is most effectively achieved through the Sharpless Asymmetric Dihydroxylation.[1][2][3] This powerful method allows for the stereospecific introduction of two hydroxyl groups across a double bond of a prochiral alkene, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand. For the synthesis of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, the logical precursor is triphenylethylene. The use of the AD-mix-β formulation, which contains the (DHQD)₂PHAL ligand, is predicted to yield the desired (R)-configuration of the diol.[4]

Proposed Synthetic Workflow

Caption: Proposed synthetic route to (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the asymmetric dihydroxylation of stilbene.

Materials:

-

Triphenylethylene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).

-

Stir the mixture at room temperature until both phases are clear. Cool the reaction mixture to 0 °C in an ice bath.

-

Add triphenylethylene (1 equivalent) to the cooled reaction mixture.

-

Stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and warm the mixture to room temperature.

-

Stir for 1 hour, then add ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol can be confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 95061-46-4 | [5][6] |

| Molecular Formula | C₂₀H₁₈O₂ | [5] |

| Molecular Weight | 290.36 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 122-130 °C | [7] |

| Optical Rotation | +215.0° to +225.0° (c=1, EtOH) | [7] |

Spectroscopic Data

-

¹H and ¹³C NMR Spectroscopy: The structural integrity of the molecule can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts can be predicted based on the structure and compared with available data.[5][8][9][10]

-

Infrared (IR) Spectroscopy: The presence of the hydroxyl groups can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

Applications in Asymmetric Synthesis: A Realm of Possibilities

Chiral 1,2-diols are a cornerstone in asymmetric catalysis, primarily serving as precursors to a vast array of chiral ligands or acting directly as chiral auxiliaries.[11][12][13] While specific applications of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol are not extensively documented in the current literature, its structural features suggest significant potential in several key asymmetric transformations.

As a Chiral Ligand in Catalysis

The two hydroxyl groups of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol can be readily functionalized to create bidentate ligands for transition metal-catalyzed reactions. For instance, conversion to a diphosphine ligand would enable its use in asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.[14]

General Catalytic Cycle for Asymmetric Addition

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation [drugfuture.com]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol | 95061-46-4 | TCI AMERICA [tcichemicals.com]

- 8. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of the chiral diol, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, purification, and analysis of chiral molecules. This document will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific compound, offering insights into experimental design, data interpretation, and quality control.

Introduction: The Significance of Stereochemical Purity

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral molecule of significant interest in asymmetric synthesis, often employed as a chiral auxiliary or a building block for more complex stereospecific structures. Its efficacy in these roles is critically dependent on its enantiomeric purity. Consequently, robust analytical methodologies are paramount to confirm both its chemical identity and stereochemical integrity. Spectroscopic techniques are the cornerstone of this analytical workflow, each providing a unique piece of the structural puzzle.

This guide will not only present the expected spectroscopic data for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol but will also elucidate the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and how these interactions are translated into the spectra we observe.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon skeleton and for providing insights into the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Framework: Proton NMR spectroscopy relies on the absorption of radiofrequency waves by hydrogen nuclei in a strong magnetic field. The resonance frequency of each proton is influenced by its local electronic environment, a phenomenon known as chemical shift. Protons in different environments will have different chemical shifts, providing information about the types of functional groups present. Furthermore, the interaction between neighboring, non-equivalent protons leads to spin-spin coupling, which splits NMR signals into characteristic patterns (e.g., doublets, triplets, multiplets), revealing the connectivity of the molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol.

Figure 1: Workflow for ¹H NMR Spectroscopy.

Data Interpretation: Predicted ¹H NMR Spectrum

While direct access to a specific experimental spectrum from a database is not provided here, a representative ¹H NMR spectrum of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in CDCl₃ would be expected to exhibit the following key features:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Multiplet | 15H | Aromatic protons (3 x C₆H₅) | The three phenyl groups contain a total of 15 protons in the aromatic region. The overlapping signals create a complex multiplet. |

| ~5.0 | Singlet | 1H | Methine proton (-CH) | The single proton on the carbon bearing a phenyl and a hydroxyl group. It is a singlet as there are no adjacent protons. |

| ~2.5-3.5 | Broad Singlet | 2H | Hydroxyl protons (2 x -OH) | The chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. The signal is often broad due to chemical exchange. |

Expert Insight: The observation of the hydroxyl proton signals can be confirmed by a D₂O exchange experiment. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton signals will disappear or significantly decrease in intensity due to the exchange of the acidic protons with deuterium.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation for ¹³C NMR is the same as for ¹H NMR. The acquisition, however, requires a larger number of scans due to the lower sensitivity of the ¹³C nucleus.

Figure 2: Workflow for ¹³C NMR Spectroscopy.

Data Interpretation: Predicted ¹³C NMR Spectrum

A representative ¹³C NMR spectrum of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol would be expected to show the following signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~125-145 | Aromatic carbons (C₆H₅) | Multiple signals are expected for the aromatic carbons due to the different environments of the ipso, ortho, meta, and para carbons of the three phenyl rings. |

| ~80 | Quaternary carbon (-C(OH)(Ph)₂) | The carbon atom bonded to two phenyl groups and a hydroxyl group. |

| ~78 | Methine carbon (-CH(OH)Ph) | The carbon atom bonded to one phenyl group, a hydroxyl group, and a hydrogen atom. |

Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. Any discrepancy would indicate the presence of impurities or an incorrect structural assignment.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Theoretical Framework: The bonds within a molecule are not rigid; they can stretch, bend, and vibrate in various ways. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, leading to a peak in the IR spectrum. The position of the absorption peak (wavenumber, cm⁻¹) is characteristic of the bond type and the functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

For a solid sample like (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, ATR-IR is a convenient technique that requires minimal sample preparation.

Figure 3: Workflow for ATR-IR Spectroscopy.

Data Interpretation: Predicted IR Spectrum

The IR spectrum of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200-3600 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |

| 3000-3100 | C-H stretch | Aromatic C-H | Medium |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring | Medium to Weak |

| 1050-1250 | C-O stretch | Alcohol (C-OH) | Strong |

Expert Insight: The broadness of the O-H stretching band is a hallmark of hydrogen bonding. In the solid state, the hydroxyl groups of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol will engage in intermolecular hydrogen bonding, leading to this characteristic broad absorption.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Theoretical Framework: In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their m/z ratio. A detector then records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a common ionization technique for relatively small, thermally stable organic molecules.

Figure 4: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation: Predicted Mass Spectrum

The mass spectrum of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol (Molecular Weight: 290.36 g/mol ) is expected to show:

| m/z | Ion | Rationale |

| 290 | [M]⁺· | Molecular ion peak. |

| 272 | [M - H₂O]⁺· | Loss of a water molecule. |

| 183 | [C₁₃H₉O]⁺ | A common fragment from the cleavage of the C-C bond between the two hydroxyl-bearing carbons. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very common fragment in molecules containing a benzoyl moiety. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Authoritative Grounding: The fragmentation patterns of vicinal diols in mass spectrometry are well-documented.[1] The cleavage of the bond between the two carbons bearing the hydroxyl groups is a characteristic fragmentation pathway for such compounds.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, integrating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary perspective on the molecule's structure. By understanding the principles behind each method and the expected data, researchers can confidently verify the identity and quality of this important chiral building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

-

PubChem. (n.d.). (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Aneed, A., Cohen, A., & Nag K. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. [Link]

-

Li, Z., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules, 27(1), 235. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Advent of Stereocontrol: A Technical Guide to the Discovery and History of Chiral 1,1,2-Triphenyl-1,2-ethanediol

Abstract

This in-depth technical guide charts the scientific journey of 1,1,2-Triphenyl-1,2-ethanediol, a chiral vicinal diol that has evolved from a laboratory curiosity to a cornerstone in modern stereoselective synthesis. We will explore the foundational 19th-century chemistry that first made such structures accessible, the mid-20th-century advancements in reaction mechanisms that enabled its synthesis, and the late 20th-century revolution in asymmetric catalysis that unlocked the potential of its individual enantiomers. This guide is tailored for researchers, scientists, and drug development professionals, providing not only a historical narrative but also detailed experimental protocols and the causal reasoning behind key methodological advancements.

Early Foundations: The Chemistry of Vicinal Diols

The story of 1,1,2-Triphenyl-1,2-ethanediol is intrinsically linked to the broader history of its less substituted parent compound, hydrobenzoin (1,2-diphenyl-1,2-ethanediol). The mid-to-late 19th century was a transformative period for organic chemistry, with the emergence of structural theory and the nascent understanding of stereoisomerism.

The journey began with the discovery of the benzoin condensation in 1832 by Justus von Liebig and Friedrich Wöhler. This reaction, which dimerizes two molecules of benzaldehyde, opened the door to a new class of α-hydroxy ketones. The subsequent reduction of benzoin, or its oxidized counterpart benzil, yielded hydrobenzoin, a molecule possessing two chiral centers. This led to the isolation of three stereoisomers: a pair of enantiomers ((R,R)- and (S,S)-hydrobenzoin) and an achiral meso compound.

Early methods for accessing enantiomerically pure hydrobenzoin relied on the classical and often laborious technique of optical resolution. This involved reacting the racemic mixture with a chiral resolving agent to form diastereomers, which could then be separated by fractional crystallization due to their different physical properties. While effective, this method is inherently limited to a maximum yield of 50% for a single enantiomer.

The Emergence of 1,1,2-Triphenyl-1,2-ethanediol: A Synthesis Perspective

While a definitive "discovery" paper for 1,1,2-Triphenyl-1,2-ethanediol is not prominent in the historical record, its synthesis became conceptually feasible with the advent of powerful carbon-carbon bond-forming reactions in the early 20th century. The most notable of these is the Grignard reaction, for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.

A plausible and chemically sound early route to racemic 1,1,2-Triphenyl-1,2-ethanediol involves the reaction of a phenyl Grignard reagent with an appropriate α-hydroxy ketone or a derivative thereof. For instance, the addition of two equivalents of phenylmagnesium bromide to a mandelic acid ester would yield the tertiary alcohol, 1,1,2-Triphenyl-1,2-ethanediol, after an acidic workup.

Diagram: Plausible Early Synthesis of Racemic 1,1,2-Triphenyl-1,2-ethanediol

Caption: A plausible synthetic route to racemic 1,1,2-Triphenyl-1,2-ethanediol using the Grignard reaction.

Experimental Protocol: Synthesis of Racemic 1,1,2-Triphenyl-1,2-ethanediol via Grignard Reaction (Hypothetical Reconstruction)

-

Objective: To synthesize racemic 1,1,2-Triphenyl-1,2-ethanediol from methyl mandelate and phenylmagnesium bromide.

-

Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Methyl mandelate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide (Grignard reagent). Maintain a gentle reflux.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Add a solution of methyl mandelate in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization to obtain racemic 1,1,2-Triphenyl-1,2-ethanediol.

-

The Modern Era: Asymmetric Synthesis and the Rise of Chiral Diols

The latter half of the 20th century witnessed a paradigm shift in organic synthesis, with a move away from classical resolution towards methods that could directly generate enantiomerically pure compounds. This era of asymmetric synthesis was spearheaded by the development of powerful catalytic methods.

Sharpless Asymmetric Dihydroxylation

A landmark achievement in this field was the development of the Sharpless Asymmetric Dihydroxylation (AD) in the 1980s. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve the enantioselective synthesis of vicinal diols from alkenes.[1][2] The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) have made this a widely accessible and reliable method.[2]

The Sharpless AD reaction provides a direct and highly efficient route to chiral 1,1,2-Triphenyl-1,2-ethanediol from the corresponding triphenylethylene precursor. The choice of the chiral ligand (either (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) dictates which enantiomer of the diol is formed.

Diagram: Sharpless Asymmetric Dihydroxylation Workflow

Caption: Workflow for the enantioselective synthesis of 1,1,2-Triphenyl-1,2-ethanediol via Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Triphenylethylene (Generalized)

-

Objective: To synthesize enantiomerically enriched 1,1,2-Triphenyl-1,2-ethanediol.

-

Reagents:

-

Triphenylethylene

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, to improve rate and enantioselectivity)

-

Sodium sulfite (for quenching)

-

-

Procedure:

-

To a stirred solution of tert-butanol and water at room temperature, add the AD-mix reagent.

-

Cool the mixture to 0 °C and add methanesulfonamide (if used).

-

Add triphenylethylene to the reaction mixture and stir vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and stir for one hour.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the enantiomerically enriched diol.

-

Physicochemical Properties and Stereoisomers

1,1,2-Triphenyl-1,2-ethanediol has two chiral centers, which gives rise to a pair of enantiomers, (R)- and (S)-1,1,2-Triphenyl-1,2-ethanediol. Unlike hydrobenzoin, a meso form is not possible due to the unsymmetrical substitution pattern.

Table: Properties of 1,1,2-Triphenyl-1,2-ethanediol Enantiomers

| Property | (S)-(-)-1,1,2-Triphenyl-1,2-ethanediol | (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |

| CAS Number | 108998-83-0 | 95061-46-4 |

| Molecular Formula | C₂₀H₁₈O₂ | C₂₀H₁₈O₂ |

| Molecular Weight | 290.36 g/mol | 290.36 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 125-127 °C | 122-130 °C |

| Optical Rotation | [α]²⁰/D ~ -214° (c=1 in EtOH) | [α]²⁰/D ~ +215° to +225° (c=1 in EtOH) |

Diagram: Stereoisomers of 1,1,2-Triphenyl-1,2-ethanediol

Caption: The (R) and (S) enantiomers of 1,1,2-Triphenyl-1,2-ethanediol.

Applications in Asymmetric Synthesis and Drug Development

The true value of chiral 1,1,2-Triphenyl-1,2-ethanediol lies in its application as a chiral building block and auxiliary in asymmetric synthesis.[3] Its rigid, bulky phenyl groups create a well-defined chiral environment, making it an excellent precursor for the synthesis of chiral ligands for transition metal-catalyzed reactions.

While specific blockbuster drugs directly containing the 1,1,2-Triphenyl-1,2-ethanediol scaffold are not widely documented, its role as a chiral intermediate and in the development of chiral catalysts is significant for the pharmaceutical industry.[3] The ability to synthesize enantiomerically pure drug candidates is of paramount importance, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral diols are crucial in the synthesis of many classes of drugs, including anti-inflammatory agents, antivirals, and central nervous system agents.

Conclusion

The history of 1,1,2-Triphenyl-1,2-ethanediol encapsulates the remarkable progress of organic chemistry. From its conceptual origins in the foundational discoveries of the 19th century to its realization as a valuable chiral entity in the late 20th century, its journey highlights the relentless pursuit of stereocontrol in chemical synthesis. For today's researchers and drug development professionals, chiral 1,1,2-Triphenyl-1,2-ethanediol represents a powerful tool for the construction of complex, enantiomerically pure molecules, underscoring the enduring legacy of the pioneers of stereochemistry and asymmetric catalysis.

References

- Justus Liebigs Annalen der Chemie. (Historical context on benzoin condensation). Note: Specific publication details from the 19th century are not readily available in the provided search results, but this is the journal where such work was published.

-

The Pivotal Role of (S)-(-)-1,1,2-Triphenylethane-1,2-diol in Advancing Stereoselective Synthesis. BenchChem.

-

Grignard Reaction. Chemistry LibreTexts.

-

Sharpless Asymmetric Dihydroxylation. Wikipedia.

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal.

-

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol Product Page. Tokyo Chemical Industry Co., Ltd.

-

(S)-(-)-1,1,2-Triphenyl-1,2-ethanediol Product Page. Sigma-Aldrich.

Sources

An In-depth Technical Guide on the Stereochemistry of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, a chiral diol of significant interest in asymmetric synthesis and drug development. The document delves into the fundamental principles governing its three-dimensional structure, methods for its enantioselective synthesis and resolution, and detailed protocols for its characterization. Emphasis is placed on the causal relationships behind experimental choices and the establishment of self-validating systems for procedural integrity. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Significance of Chiral Diols

Chiral diols, molecules containing two hydroxyl groups and at least one stereocenter, are of paramount importance in modern organic chemistry. Their utility stems from their ability to act as versatile chiral building blocks, auxiliaries, and ligands in a vast array of stereoselective transformations. The defined spatial arrangement of their hydroxyl groups allows for the creation of a chiral environment, which can effectively control the stereochemical outcome of a reaction. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, a member of the hydrobenzoin family, exemplifies the utility of this class of compounds. Its rigid triphenyl-substituted backbone provides a well-defined steric and electronic environment, making it a valuable tool in asymmetric catalysis.

Elucidation of Stereochemistry

The designation (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol encapsulates two key stereochemical descriptors:

-

(R): This refers to the absolute configuration of the chiral center at the C-2 position, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol.

-

(+): This indicates that the compound is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right (clockwise).

The determination of the absolute configuration of chiral diols is a critical aspect of their study and application. Several techniques are employed for this purpose:

-

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents (CDAs) in conjunction with NMR is a powerful technique. Diastereomeric esters are formed by reacting the diol with a chiral agent, and the differences in the chemical shifts of the resulting diastereomers can be correlated to the absolute configuration.

-

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the chiral molecule with left and right circularly polarized light, providing information about its stereochemistry.

Synthetic Strategies for Enantiopure (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

The synthesis of enantiomerically pure chiral diols is a central theme in asymmetric synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer in excess over the other. A prominent method for the synthesis of related chiral diols is the Sharpless Asymmetric Dihydroxylation. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to convert a prochiral alkene into a chiral diol with high enantioselectivity.

Protocol: Conceptual Asymmetric Dihydroxylation

This protocol outlines the general principles of a Sharpless Asymmetric Dihydroxylation, which could be adapted for the synthesis of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol from a suitable triphenyl-substituted alkene precursor.

Materials:

-

1,1,2-Triphenylethene (or a suitable precursor)

-

AD-mix-β (for (R,R)-diols) or AD-mix-α (for (S,S)-diols)

-

tert-Butanol

-

Water

-

Sodium sulfite

Procedure:

-

A 1:1 mixture of tert-butanol and water is cooled to 0 °C.

-

AD-mix-β is added to the cooled solvent with vigorous stirring.

-

The alkene substrate is then added to the reaction mixture.

-

The reaction is stirred at 0 °C and monitored for completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed, dried, and concentrated.

-

The crude product is purified by recrystallization to yield the enantiomerically enriched diol.

Causality: The choice of AD-mix is critical. AD-mix-β, containing the (DHQD)₂PHAL ligand, directs the dihydroxylation to one face of the alkene, leading to the (R,R)-diol from a trans-alkene. Conversely, AD-mix-α, with the (DHQ)₂PHAL ligand, would yield the (S,S)-enantiomer. The co-oxidant, typically potassium ferricyanide(III) present in the AD-mix, regenerates the osmium tetroxide, allowing for a catalytic cycle and minimizing the use of the toxic and expensive osmium reagent.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by techniques such as fractional crystallization or chromatography.

Protocol: Conceptual Chiral Resolution via Diastereomeric Salt Formation

This protocol illustrates the general workflow for resolving a racemic mixture of a chiral diol, which can be adapted for 1,1,2-Triphenyl-1,2-ethanediol.

Materials:

-

Racemic 1,1,2-Triphenyl-1,2-ethanediol

-

Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-mandelic acid or a chiral amine)

-

Suitable solvent for crystallization

-

Acid or base for regeneration of the diol

Procedure:

-

The racemic diol is dissolved in a suitable solvent.

-

An equimolar amount of the chiral resolving agent is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to promote the crystallization of one of the diastereomeric salts.

-

The less soluble diastereomeric salt is collected by filtration.

-

The purity of the diastereomer can be enhanced by recrystallization.

-

The resolved diol is then regenerated by treating the diastereomeric salt with an acid or a base to cleave the resolving agent.

-

The pure enantiomer of the diol is then isolated and purified.

Self-Validation: The success of the resolution is monitored at each stage. The diastereomeric and enantiomeric purity is assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the product. The process is repeated until a constant optical rotation is achieved, indicating the isolation of the pure enantiomer.

Spectroscopic Characterization

The identity and purity of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton and the hydroxyl protons will have characteristic chemical shifts.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The three phenyl groups will give rise to a series of signals in the aromatic region (typically δ 125-145 ppm), and the two carbons of the ethane backbone will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the hydroxyl (-OH) groups, which will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the rings will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for C₂₀H₁₈O₂ would be expected at m/z 290.36.

| Spectroscopic Data Summary | |

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), methine proton, hydroxyl protons. |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), ethane backbone carbons. |

| IR | Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aromatic C=C stretch (~1450-1600 cm⁻¹). |

| Mass Spec | Molecular ion peak at m/z ~290. |

Applications in Asymmetric Synthesis

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol and its derivatives are valuable in asymmetric catalysis, where they can serve as chiral ligands for metal catalysts or as chiral auxiliaries. The C₂-symmetry often found in related hydrobenzoin derivatives is particularly advantageous for achieving high levels of enantioselectivity.

Workflow for Application in Asymmetric Catalysis

Caption: Workflow for the application of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in asymmetric catalysis.

Conclusion

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a valuable chiral building block with significant applications in stereoselective synthesis. A thorough understanding of its stereochemistry, coupled with robust synthetic and analytical methodologies, is crucial for its effective utilization in research and development. The protocols and principles outlined in this guide provide a solid foundation for scientists and professionals working in this exciting area of chemistry.

References

-

Beak, P., et al. (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. NIH Public Access. Available at: [Link]

-

Li, S., et al. (2021). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. Available at: [Link]

-

Various Authors. (2025). Synthesis & Application of Chiral Hydrobenzoin. ResearchGate. Available at: [Link]

-

Various Authors. (2025). Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. Available at: [Link]

-

American Chemical Society. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

-

Riguera, R., et al. (2004). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. Journal of Organic Chemistry. Available at: [Link]

-

American Chemical Society. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

-

Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. Available at: [Link]

-

Kohlbouni, S. T. (2022). I. Determination of Absolute Configuration of Chiral 1,2-Diols. II. Progress Towards the Total Synthesis of Napyradiomycin A1. ProQuest. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. PubChem. Available at: [Link]

-

Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Available at: [Link]

-

Chemical Synthesis Database. (2025). 1,1,2-triphenyl-1,2-ethanediol. Chemical Synthesis Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-1,1,2-Triphenyl-1,2-ethanediol. PubChem. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. NIST Chemistry WebBook. Available at: [Link]

-

chemeurope.com. (n.d.). Chiral resolution. chemeurope.com. Available at: [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. NIST Chemistry WebBook. Available at: [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

-

ResearchGate. (2010). Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts Chemistry. Available at: [Link]

- Boyd, D. R., et al. (1984). Synthesis of triphenylene 1,2-oxide (1,2-epoxy-1,2-dihydrophenylene) and absolute configuration of the trans-1,2-dihydro diol metabolite of triphenylene. Crystal structure

IUPAC name for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

An In-depth Technical Guide to (2R)-1,1,2-Triphenylethane-1,2-diol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral diol, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol. Its primary focus is to provide an in-depth understanding of its nomenclature, properties, synthesis, and critical applications in the field of asymmetric synthesis.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is (2R)-1,1,2-triphenylethane-1,2-diol [1][2]. The "(2R)" designation specifies the absolute configuration at the chiral center, C2, according to the Cahn-Ingold-Prelog priority rules. The parent chain is a two-carbon ethane backbone, with two hydroxyl (-diol) groups located at positions 1 and 2. Three phenyl groups are attached at positions 1, 1, and 2.

This compound is also known by several synonyms, including:

-

(R)-1,1,2-Triphenylethane-1,2-diol[1]

-

(2R)-1,1,2-Triphenylethylene glycol[3]

-

(R)-1,1,2-Triphenylethylene glycol[3]

Its unique Chemical Abstracts Service (CAS) Registry Number is 95061-46-4 [2][3][4].

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, application, and characterization. The key properties of (2R)-1,1,2-triphenylethane-1,2-diol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈O₂ | [1][2][3][4] |

| Molecular Weight | 290.36 g/mol | [1][3][4] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 122-130 °C | [3] |

| Boiling Point | 452.3 ± 40.0 °C (Predicted) | [3] |

| Specific Rotation [α]²⁰/D | +215.0 to +225.0° (c=1, EtOH) | |

| Solubility | Soluble in dichloromethane, chloroform, THF, ethanol; Insoluble in hexane. | [5] |

| Density | 1.196 ± 0.06 g/cm³ | [3] |

Synthesis Methodologies: A Deep Dive

The synthesis of enantiomerically pure (2R)-1,1,2-triphenylethane-1,2-diol is crucial for its application in asymmetric synthesis. Two primary synthetic routes are discussed below, highlighting the chemical principles and experimental considerations.

Sharpless Asymmetric Dihydroxylation of Triphenylethylene

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins[6][7][8]. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity[6][7].

Causality Behind the Method: The choice of the chiral ligand dictates the stereochemical outcome of the dihydroxylation. For the synthesis of (R,R)-diols, the AD-mix-α formulation, which contains the dihydroquinine (DHQ) derived ligand (DHQ)₂PHAL, is typically used. However, for the specific case of triphenylethylene, the mnemonic for predicting the stereochemical outcome with standard AD-mixes needs careful consideration of the substrate's electronic and steric properties. The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a chiral osmate ester intermediate. The chiral ligand orchestrates this addition to occur preferentially on one of the two enantiotopic faces of the double bond[7][8]. Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst through oxidation by a stoichiometric co-oxidant.

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylethylene in a 1:1 mixture of tert-butanol and water. To this solution, add the commercially available AD-mix-β, which contains the chiral ligand ((DHQD)₂PHAL), the re-oxidant (potassium ferricyanide), and a base (potassium carbonate)[7][8]. The use of AD-mix-β is predicted to yield the (R)-diol from triphenylethylene. For improved enantioselectivity, methanesulfonamide can be added[9].

-

Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a catalytic amount of osmium tetroxide (typically as a solution in toluene).

-

Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour. This reduces any remaining osmium species.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure (2R)-1,1,2-triphenylethane-1,2-diol.

Synthesis from (R)-Mandelic Acid

An alternative and classical approach to synthesizing (R)-1,1,2-triphenylethane-1,2-diol starts from the readily available chiral precursor, (R)-mandelic acid[5]. This method relies on the stereospecificity of the Grignard reaction with a chiral ester.

Causality Behind the Method: This synthesis is an excellent example of substrate-controlled stereoselection. The chirality is already present in the starting material, (R)-mandelic acid. The key step involves the double addition of a Grignard reagent (phenylmagnesium bromide) to the methyl ester of mandelic acid. The first equivalent of the Grignard reagent deprotonates the hydroxyl group, while the subsequent two equivalents add to the carbonyl group of the ester, leading to the formation of the desired tertiary alcohol with retention of the original stereochemistry at the adjacent carbon.

Experimental Workflow: Synthesis from (R)-Mandelic Acid

Caption: Workflow for Synthesis from (R)-Mandelic Acid.

Detailed Protocol:

-

Esterification: Convert (R)-mandelic acid to its methyl ester, methyl (R)-mandelate. This is typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid (Fischer esterification).

-

Grignard Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified methyl (R)-mandelate in anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of phenylmagnesium bromide (approximately 3.5 equivalents) in THF via a dropping funnel. The excess Grignard reagent is necessary to account for the deprotonation of the hydroxyl group and the double addition to the ester.

-

Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure (2R)-1,1,2-triphenylethane-1,2-diol[5].

Applications in Asymmetric Synthesis

The primary utility of (2R)-1,1,2-triphenylethane-1,2-diol lies in its application as a chiral building block and auxiliary in asymmetric synthesis[10]. The presence of two hydroxyl groups and a defined stereocenter makes it a versatile tool for introducing chirality into molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds[10][11].

Key Applications:

-

Chiral Ligands for Asymmetric Catalysis: The diol can be derivatized to form chiral ligands for metal-catalyzed asymmetric reactions. The stereochemistry of the diol backbone influences the three-dimensional environment around the metal center, thereby directing the stereochemical outcome of the catalyzed reaction.

-

Chiral Auxiliaries: It can be used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary can be cleaved and recovered.

-

Derivatizing Agent: (R)-(+)-1,1,2-triphenylethane-1,2-diol can be used to derivatize other molecules, such as in the formation of chiral monoesters through stereoselective aldol additions, or in the creation of O-silyl orthoesters and cyclic phosphonates[5].

The development of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities[11][12]. Chiral compounds like (2R)-1,1,2-triphenylethane-1,2-diol are instrumental in achieving the synthesis of single-enantiomer drugs, leading to safer and more effective medicines.

Conclusion

(2R)-1,1,2-Triphenylethane-1,2-diol is a valuable chiral building block in organic synthesis. Its well-defined stereochemistry and versatile chemical functionality make it a key component in the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its properties and synthetic routes, particularly the Sharpless Asymmetric Dihydroxylation and the Grignard addition to a chiral precursor, is essential for its effective application in research and development, especially within the pharmaceutical industry.

References

- (R)-(+)-1,1,2-triphenyl-1,2-ethanediol - Echemi. (URL: )

-

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol - PubChem. (URL: [Link])

- Sharpless asymmetric dihydroxyl

-

Sharpless asymmetric dihydroxylation - Wikipedia. (URL: [Link])

-

Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (URL: [Link])

-

Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. (URL: [Link])

-

1,1,2-triphenyl-1,2-ethanediol - Chemical Synthesis Database. (URL: [Link])

-

Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic styrene oxide by using bacterial and marine fish epoxide hydrolases - ResearchGate. (URL: [Link])

-

1,1,2-Triphenyl-1,2-Ethanediol - Regis Technologies. (URL: [Link])

-

(PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (URL: [Link])

-

Application of Biobased Solvents in Asymmetric Catalysis - MDPI. (URL: [Link])

Sources

- 1. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol | C20H18O2 | CID 6995538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. (R)-(+)-1,1,2-TRIPHENYL-1,2-ETHANEDIOL | 95061-46-4 [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]

An In-depth Technical Guide to the Solubility of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in Common Solvents

Abstract

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral diol of significant interest in asymmetric synthesis, serving as a valuable building block and chiral auxiliary. Its utility in various reaction setups is fundamentally governed by its solubility profile in common organic solvents. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this document synthesizes information on its physicochemical properties, qualitative solubility observations, and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility is presented to empower researchers in generating precise data for their specific applications.

Introduction: The Critical Role of Solubility

The selection of an appropriate solvent is a critical parameter in process chemistry, drug development, and synthetic organic chemistry. A solvent not only facilitates the mixing of reagents but also profoundly influences reaction rates, equilibria, and the stereochemical outcome of chiral transformations. For a complex, poly-functional molecule like (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol, understanding its solubility is paramount for:

-

Reaction Optimization: Ensuring the substrate is fully dissolved to maximize reaction kinetics and avoid heterogeneous mixtures that can lead to poor reproducibility.

-

Purification Processes: Selecting appropriate solvent systems for crystallization, a common method for purifying chiral compounds and enhancing enantiomeric excess.

-

Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and optical rotation measurements.[1][2]

This guide is structured to provide both theoretical grounding and practical, actionable protocols for researchers working with this compound.

Molecular Structure and Physicochemical Properties Analysis

The solubility behavior of a compound is dictated by its molecular structure. (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol possesses distinct structural features that collectively determine its interaction with various solvents.

Key Structural Features:

-

Three Phenyl Groups: These large, nonpolar aromatic rings contribute significantly to the molecule's lipophilicity and large molecular size. This suggests a preference for nonpolar or moderately polar solvents that can engage in π-π stacking or van der Waals interactions.

-

Two Hydroxyl (-OH) Groups: These groups introduce polarity and the capacity for both donating and accepting hydrogen bonds. This feature suggests potential solubility in polar protic solvents.

-

Chiral Center: The stereochemistry of the molecule can influence its crystal lattice energy, which in turn can affect solubility, although enantiomers have identical physical properties in achiral environments.[3][4]

The interplay between the large nonpolar surface area of the phenyl rings and the localized polarity of the diol functionality creates a complex solubility profile. The molecule is largely nonpolar but possesses polar "handles."

Table 1: Physicochemical Properties of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

| Property | Value | Source |

| CAS Number | 95061-46-4 | |

| Molecular Formula | C₂₀H₁₈O₂ | [5] |

| Molecular Weight | 290.36 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | Approx. 126 °C | [6] |

| XLogP3 (Computed) | 3.4 - 3.66 | [5][6] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

The high XLogP3 value confirms a significant lipophilic character, predicting poor solubility in water. The presence of two hydrogen bond donors and acceptors indicates that hydrogen bonding will be a key interaction mechanism with appropriate solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This means that solutes dissolve best in solvents that have similar intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane): These solvents primarily interact through weak van der Waals forces. While they can interact with the phenyl rings of the diol, they cannot disrupt the strong hydrogen bonds between the diol molecules in the crystal lattice. Therefore, solubility is expected to be very low.

-

Polar Aprotic Solvents (e.g., THF, Dichloromethane, Chloroform): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors.[8] They can solvate the polar hydroxyl groups to some extent and interact well with the aromatic rings. Solvents like THF, dichloromethane, and chloroform are reported to be effective.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds, allowing them to interact strongly with the hydroxyl groups of the diol.[8] The alkyl chains of the alcohols also provide favorable van der Waals interactions with the phenyl groups. Consequently, good solubility is expected and has been reported in solvents like ethanol.

-

Aqueous Solubility: Due to the dominance of the large, nonpolar triphenyl moiety, the compound has very limited solubility in water.[9]

The logical relationship for selecting a solvent can be visualized as follows:

Caption: Solvent selection logic based on intermolecular forces.

Qualitative and Analog-Based Solubility Data

Direct quantitative solubility measurements for (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol are scarce. However, qualitative reports and data from structurally related compounds provide valuable guidance.

Table 2: Summary of Qualitative Solubility

| Solvent | Solvent Type | Predicted/Reported Solubility | Source |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [9] |

| Chloroform | Polar Aprotic | Soluble | [10] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [10] |

| Ethanol (EtOH) | Polar Protic | Soluble | [9] |

| Methanol (MeOH) | Polar Protic | Soluble | [9] |

| Hexane | Nonpolar | Insoluble | [9] |

| Water | Polar Protic | Limited / Insoluble | [9] |

For a quantitative estimation, we can look at the solubility of benzoin, a smaller molecule (C₁₄H₁₂O₂) but also containing phenyl and hydroxyl groups. Data shows its solubility in ethanol at 298.15 K (25 °C) is significant and increases with temperature, a trend that is highly likely to be followed by (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol.[11]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[12] This protocol outlines the procedure to determine the equilibrium solubility of (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol in a chosen solvent at a specific temperature.

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique (e.g., HPLC or UV-Vis Spectroscopy).

Materials and Equipment:

-

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol (high purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

HPLC with UV detector or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Causality: A calibration curve is essential for relating an analytical signal (e.g., peak area from HPLC) to a known concentration.

-